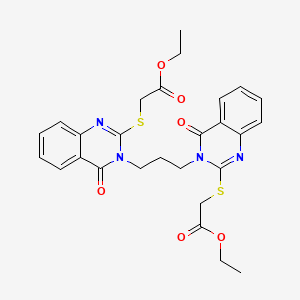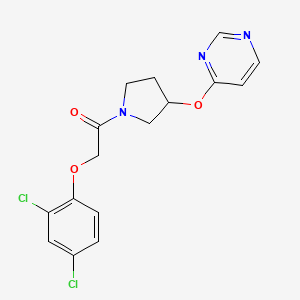
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Application in Antifungal Agents
The synthesis of compounds related to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has been explored for the development of antifungal agents. For example, the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the synthesis of similar compounds with specific stereochemistry and pyrimidine substitution patterns (Butters et al., 2001).
Antibacterial Activity
The microwave-assisted synthesis of compounds bearing structural resemblance to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has demonstrated antibacterial activity. For instance, the creation of various pyrimidine imines and thiazolidinones has shown notable antibacterial properties (Merugu et al., 2010).
Use in Heterocyclic Synthesis and Dye Applications
The compound's utility extends to heterocyclic synthesis, particularly in the creation of chalcone derivatives. These derivatives have been used to dye polyester fibers, showcasing the versatility of compounds similar to 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone in textile applications (Ho & Yao, 2013).
Synthesis and Characterization in Medicinal Chemistry
Biological Activities and Potential Therapeutic Uses
Finally, the synthesis and biological activity analysis of new derivatives, including those with pyrimidin-4-yl]oxy}acetohydrazide, has been conducted. Such research aims to discover potential therapeutic uses by evaluating plant growth stimulating effects and other biological activities (Pivazyan et al., 2019).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-1-2-14(13(18)7-11)23-9-16(22)21-6-4-12(8-21)24-15-3-5-19-10-20-15/h1-3,5,7,10,12H,4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVNIEIEGRWBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)

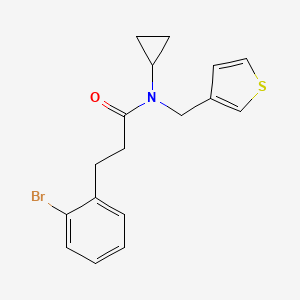
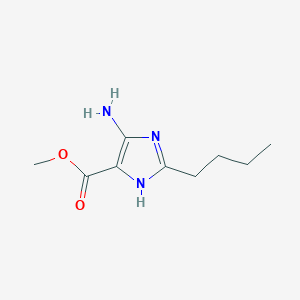
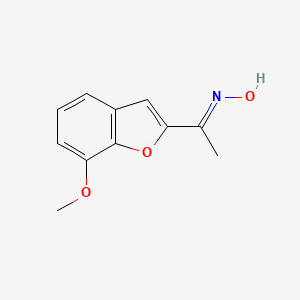
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

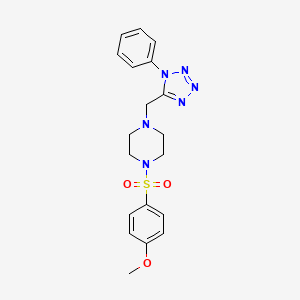
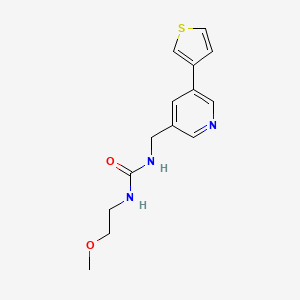
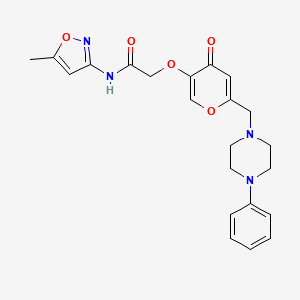
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)
